
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid (5-BOC-HNA) is a derivative of nicotinic acid, an organic acid that is an essential nutrient for humans and other animals. 5-BOC-HNA has been used in research studies as a tool to investigate biochemical and physiological effects of nicotinic acid, as well as its potential applications in laboratory experiments.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been used in research studies to investigate the biochemical and physiological effects of nicotinic acid. It has been used to study the effects of nicotinic acid on the expression of genes involved in fatty acid metabolism, and to investigate the role of nicotinic acid in the regulation of glucose metabolism. 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has also been used to study the effects of nicotinic acid on the activity of enzymes involved in the synthesis of lipids, and to explore the role of nicotinic acid in the regulation of inflammation.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is not fully understood. It is believed that 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% binds to the nicotinic acid receptor in the cell, activating a cascade of biochemical events that lead to the regulation of gene expression, enzyme activity, and other physiological processes.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism, and to activate enzymes involved in the synthesis of lipids. 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has also been shown to reduce inflammation and to regulate glucose metabolism. In addition, 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been found to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments is its ability to activate the nicotinic acid receptor, allowing researchers to study the effects of nicotinic acid on gene expression, enzyme activity, and other physiological processes. However, 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is not suitable for use in clinical trials due to its potential toxicity.
Future Directions
The future of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% research is promising. Future studies could focus on the effects of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% on other biochemical pathways, such as those involved in the biosynthesis of cholesterol and other lipids. In addition, further research could explore the potential therapeutic applications of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, such as its use in the treatment of metabolic disorders and inflammatory diseases. Finally, further research could investigate the potential of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% as a drug delivery system for other drugs.
Synthesis Methods
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is synthesized from nicotinic acid by a two-step reaction, involving the attachment of a 4-bromo-2-chloro-6-methylphenyl group to the carboxylic acid group of nicotinic acid and the subsequent amination of the resulting 5-bromo-2-hydroxynicotinic acid. The reaction is catalyzed by a palladium-based catalyst and requires an anhydrous solvent such as dimethylformamide. The reaction is typically carried out at 80°C for 16 hours.
properties
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-10(5-7-12)11-8-13(15(21)22)14(20)18-9-11/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBJFVUAAOJBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




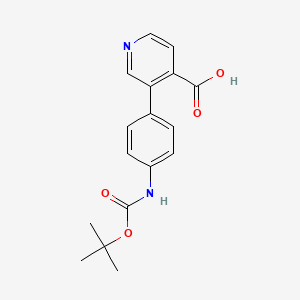
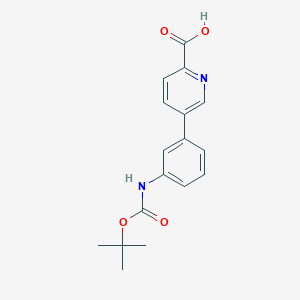
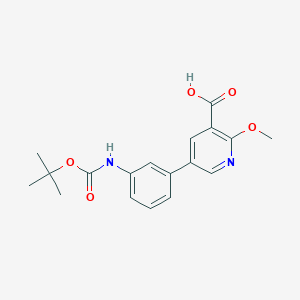



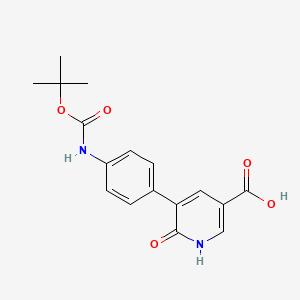
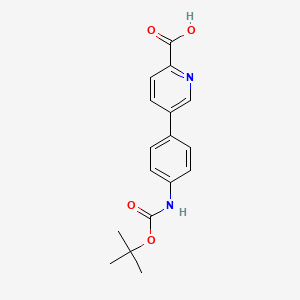
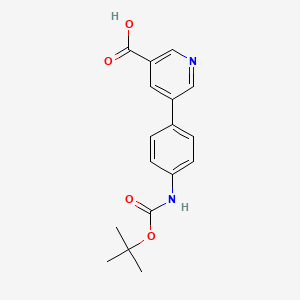
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)